molecular formula C20H15N5O2 B2821791 2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 923123-73-3

2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2821791
CAS No.: 923123-73-3
M. Wt: 357.373
InChI Key: CWCPNMIZWOKPKY-UHFFFAOYSA-N
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Description

The compound 2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic molecule featuring a fused indoloquinoxaline core linked to a 5-methyl-1,2-oxazol-3-yl acetamide moiety. The acetamide bridge connects these two domains, enabling conformational flexibility. Key physicochemical properties of the oxazole-acetamide fragment include a molecular weight of 140.14 g/mol, logP of 0.82, and polar surface area of 45.296 Ų, suggesting moderate hydrophobicity and solubility . While direct biological data for the full compound is unavailable in the provided evidence, structural analogs highlight the importance of these moieties in agrochemical and medicinal applications.

Properties

IUPAC Name

2-indolo[3,2-b]quinoxalin-6-yl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2/c1-12-10-17(24-27-12)23-18(26)11-25-16-9-5-2-6-13(16)19-20(25)22-15-8-4-3-7-14(15)21-19/h2-10H,11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCPNMIZWOKPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several heterocyclic acetamides. Below is a comparative analysis of key analogues:

Table 1: Structural Analogues and Key Features

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source/Notes
Target Compound C₂₁H₁₆N₆O₂ 384.39 Indoloquinoxaline, 5-methyloxazole Hypothetical core structure
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide C₂₁H₁₆FN₅O₂ 397.38 Fluoroindolinylidene, pyridine Activity score: 5.797
EN300-265916 (N-(diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide) C₂₄H₂₂ClN₅O₃S 500.98 Chloropyridine, diphenylmethyl Building block for agrochemicals
2-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₃H₉ClF₃N₅O₂S 388.76 Triazolopyridine, trifluoromethyl, sulfanyl CAS: 851614-35-2
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide C₃₀H₂₂ClN₃OS 508.03 Styrylpyridine, chlorophenyl, thioether Insecticidal activity

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability, while electron-donating groups (e.g., styryl in ) enhance π-π stacking.
  • Acetamide Linker: The N-(5-methyl-1,2-oxazol-3-yl)acetamide group is conserved in multiple analogues (), underscoring its role in solubility and target engagement.
Physicochemical Properties

Table 3: Physicochemical Comparison

Compound logP logSw Polar Surface Area (Ų) Hydrogen Bond Acceptors/Donors Source
N-(5-methyl-1,2-oxazol-3-yl)acetamide (fragment) 0.82 -1.88 45.30 4 / 1
EN300-265916 ~2.5* Not reported 95.12 8 / 2 Estimated
(E)-2-(5-Fluoro-...acetamide ~3.1* Not reported 110.34 7 / 2 Estimated
Target Compound (hypothetical) ~3.5* ~-3.0* ~85.0* 8 / 2 Predicted

Notes:

  • The target’s indoloquinoxaline likely increases logP (predicted ~3.5) compared to simpler oxazole-acetamides (logP 0.82, ), reducing aqueous solubility (logSw ~-3.0).

Biological Activity

2-{6H-Indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a compound belonging to the indoloquinoxaline family, which has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H16N4O2C_{18}H_{16}N_{4}O_{2} with a molecular weight of approximately 320.35 g/mol. The compound features a complex structure that allows for various interactions with biological targets.

PropertyValue
Molecular FormulaC18H16N4O2C_{18}H_{16}N_{4}O_{2}
Molecular Weight320.35 g/mol
IUPAC NameThis compound
SMILESCC1=CNC2=C(C=C1)C(=C(N=C2)C(=O)C(C(=O)N)C)C

Anticancer Activity

Recent studies have indicated that compounds within the indoloquinoxaline family exhibit significant anticancer properties. The specific compound has shown promising results against various cancer cell lines:

  • Cell Line Testing : In vitro studies demonstrated that this compound exhibited cytotoxic effects against pancreatic cancer cell lines BxPC-3 and AsPC-1 with IC50 values of approximately 336.5 nM and 347.5 nM respectively .
  • Selectivity Index : The selectivity index (SI) for these compounds was found to be greater than 5 when compared to normal dermal fibroblasts, indicating a favorable therapeutic window .

The mechanism by which this compound exerts its biological effects primarily involves DNA interaction:

  • DNA Intercalation : The indole and quinoxaline moieties allow the compound to intercalate into DNA strands, disrupting replication and transcription processes essential for cancer cell proliferation .
  • Topoisomerase Interaction : Studies have suggested that the compound binds effectively to topoisomerase II-DNA complexes, enhancing its potential as an anticancer agent by preventing DNA relaxation necessary for replication .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of several derivatives of indoloquinoxaline compounds against various cancer cell lines using the MTT assay. The results indicated that the tested derivative demonstrated higher cytotoxicity against AsPC-1 and BxPC-3 compared to standard chemotherapeutics like DiMIQ .

Study 2: Enzyme Inhibition

In addition to its anticancer properties, the compound's potential as an enzyme inhibitor was explored. It exhibited substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase (AChE), suggesting broader pharmacological applications beyond oncology .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step routes, including cyclization of indoloquinoxaline precursors and coupling with the 5-methyl-1,2-oxazol-3-amine moiety. Key steps include:

  • Core Formation : Cyclization under acidic/basic conditions to construct the indoloquinoxaline scaffold (analogous to triazoloquinoxaline synthesis in ).
  • Acetamide Coupling : Reaction of the indoloquinoxaline intermediate with activated acetamide derivatives (e.g., chloroacetamide) in polar aprotic solvents (DMF or DMSO) at 60–80°C (similar to ).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Q. How is the structural conformation of this compound characterized?

  • Methodological Answer :

  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in indoloquinoxaline derivatives; requires high-quality single crystals grown via slow evaporation) .
  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and functional group integration (e.g., oxazole protons at δ 6.2–6.5 ppm; indoloquinoxaline aromatic protons at δ 7.8–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., calculated for C22H18N6O2: 422.15 g/mol) .

Q. What in vitro assays are used to assess its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Dose-response curves (IC50) against kinases (e.g., thymidylate synthase) using fluorogenic substrates (e.g., 5-FU competition assays; ).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 values compared to controls (e.g., ellipticine derivatives; ).
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition studies (e.g., varying IC50 values across assays)?

  • Methodological Answer :

  • Orthogonal Validation : Use complementary assays (e.g., SPR for binding affinity vs. fluorogenic assays for catalytic inhibition) to confirm target engagement .
  • Assay Conditions : Control for pH, ionic strength, and reducing agents (e.g., DTT may alter indoloquinoxaline redox properties) .
  • Structural Analysis : Compare inhibitor-enzyme co-crystal structures (via X-ray) to identify competitive/non-competitive binding modes .

Q. What strategies are recommended for designing in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Animal Models : Use Sprague-Dawley rats or BALB/c mice for bioavailability studies (oral vs. intravenous administration; dose: 10–50 mg/kg) .
  • Metabolite Profiling : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation of the oxazole ring or glucuronidation) .
  • Tissue Distribution : Radiolabeled compound (14C or 3H) autoradiography to quantify accumulation in target organs .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., quinoxaline stacking with kinase ATP pockets) .
  • QSAR Modeling : Employ Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energy gaps) with cytotoxicity .
  • MD Simulations : Assess binding stability (RMSD plots) over 100 ns trajectories in explicit solvent models .

Q. What techniques analyze interactions with biological macromolecules (e.g., DNA/proteins)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for protein targets (e.g., BSA binding affinity ~10^4 M⁻¹) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for DNA intercalation (e.g., ΔG = -8.2 kcal/mol) .
  • Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in HeLa vs. MCF-7) using RNA-seq or CRISPR screens .
  • Redox Sensitivity : Measure intracellular ROS levels (DCFDA assay) to assess indoloquinoxaline-mediated oxidative stress .
  • Efflux Pump Inhibition : Co-administer P-gp inhibitors (e.g., verapamil) to evaluate multidrug resistance effects .

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